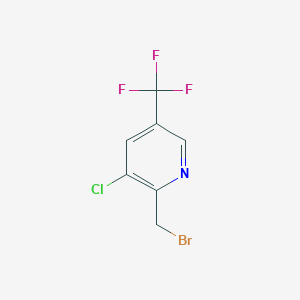

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPALGCBMYXXOSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine" solubility

Topic: Solubility and Handling of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS Number: 1227502-50-2[1][2][3][4][5][6]

Executive Summary

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1227502-50-2) is a highly reactive, electrophilic heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates.[1][2][3][4][5][6][7][8] Its solubility profile is governed not just by thermodynamics (dissolution) but by kinetics (stability).[5][6] As a benzylic bromide analog on an electron-deficient pyridine ring, it functions as a potent alkylating agent.[2][3][5][6]

Critical Insight: This compound exhibits "pseudo-solubility" in protic solvents.[5][6] While it may appear to dissolve in methanol or water, it is actually undergoing rapid solvolysis to form the corresponding ether or alcohol.[5][6] Therefore, solubility data must be strictly segregated into "Compatible (Inert)" and "Incompatible (Reactive)" solvent classes.[5][6]

Part 1: Physicochemical Profile & Solubility Logic[3]

The solubility of this compound is dictated by the lipophilic contributions of the trifluoromethyl (-CF3) and chloro (-Cl) substituents, balanced against the polar pyridine nitrogen.[2][3][5][6]

Calculated Physicochemical Properties

| Property | Value (Predicted/Observed) | Impact on Solubility |

| Molecular Formula | C7H4BrClF3N | Moderate MW (274.47 g/mol ) favors organic solubility.[2][3][5][6] |

| Physical State | Low-melting Solid / Oil | Likely requires gentle warming or sonication for high-concentration stocks.[2][3][5][6] |

| LogP (Calc.) | ~3.2 – 3.8 | High Lipophilicity .[3][5][6] Insoluble in water; highly soluble in non-polar organics.[5][6] |

| pKa (Pyridine N) | < 1.0 (Est.)[3][5][6] | The EWGs (Cl, CF3) severely reduce basicity.[3][5][6] It will not easily form salts with weak acids.[5][6] |

| Electrophilicity | High | The -CH2Br group is activated for S_N2 reactions.[2][3][5][6] |

Solvent Compatibility Matrix

The following table categorizes solvents based on Solubility (Thermodynamic capability) and Stability (Kinetic inertness).

| Solvent Class | Representative Solvents | Solubility | Stability | Recommendation |

| Halogenated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | High | Primary Choice for reactions and extractions.[2][3][5][6] |

| Esters/Ethers | Ethyl Acetate, THF, 1,4-Dioxane | Good (>50 mg/mL) | Moderate | Good for reactions.[2][3][5][6] THF must be anhydrous to prevent hydrolysis.[5][6] |

| Aromatic | Toluene, Xylene | Moderate | High | Ideal for high-temperature reactions; poor for low-temp storage.[2][3][5][6] |

| Polar Aprotic | Acetonitrile, DMF, DMSO | High | Variable | Use with Caution. DMSO can react (Swern-type alkylation) upon prolonged storage.[2][3][5][6] |

| Protic | Methanol, Ethanol, Water | "False High" | Zero | FORBIDDEN. Rapid solvolysis occurs.[3][5][6] |

| Alkanes | Hexanes, Heptane | Low (<1 mg/mL) | High | Useful only as anti-solvents for precipitation/crystallization.[3][5][6] |

Part 2: Stability & Reactivity Mechanisms

Understanding the degradation pathways is essential for accurate solubility determination.[5][6] Dissolving this compound in an alcohol does not yield a stable solution; it yields a reaction mixture.[5][6]

Solvolysis Pathway (Visualization)

The following diagram illustrates the decision logic for solvent selection and the mechanism of degradation in incompatible solvents.

Caption: Solvent selection logic. Green paths indicate stable dissolution; red paths indicate irreversible chemical degradation via solvolysis.[2][3][5][6]

Part 3: Experimental Protocols

Standard Dissolution Protocol (For Reaction/Analysis)

Use this protocol for preparing stock solutions for HPLC or NMR.[2][5][6]

-

Solvent Choice : Use Anhydrous Dichloromethane (DCM) or Deuterated Chloroform (CDCl3) .[5][6]

-

Preparation :

-

Verification :

Stability Testing (Self-Validating)

To verify if your solvent is degrading the compound:

-

Dissolve 10 mg of compound in 1 mL of the test solvent (e.g., Acetonitrile).[5][6]

-

Hold at room temperature for 1 hour.

-

Inject into HPLC (Reverse Phase).

-

Mobile Phase : Water/Acetonitrile (0.1% Formic Acid).[5][6] Note: The short residence time on the column minimizes on-column hydrolysis.[2][3][5][6]

-

Result : If a second peak appears (usually at an earlier Retention Time due to the more polar -OH or -OMe species), the solvent is incompatible.[2][3][5][6]

-

Part 4: Handling & Storage

-

Lachrymator Warning : Like many benzyl bromide analogs, this compound is likely a lachrymator (tear gas agent).[3][5][6]

-

Protocol: Always handle in a functioning fume hood.

-

-

Storage : Store neat (undissolved) at 2–8°C under an inert atmosphere (Argon/Nitrogen).

-

In Solution : Do not store solutions for >24 hours unless in anhydrous DCM at -20°C.

References

-

ChemicalBook . (2024).[5][6][10] Product Entry: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1227502-50-2).[2][3][4][5][6][8] Retrieved from [2][3][5][6]

-

Accela ChemBio . (2023).[5][6] Safety Data Sheet & Solubility Profile: CAS 1227502-50-2.[2][3][5][6] Retrieved from [2][3][5][6]

-

PubChem . (n.d.).[5][6][11] Compound Summary: Halogenated Pyridine Derivatives. (General reactivity data for 2-chloromethyl/bromomethyl pyridines). Retrieved from [2][3][5][6]

Sources

- 1. 1227502-50-2|2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine|2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine|-范德生物科技公司 [bio-fount.com]

- 2. researchgate.net [researchgate.net]

- 3. 1215295-86-5,4-Iodo-1-isopropyl-3-methyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 2-(Bromomethyl)-3-chloro-, RHAWN, 2611327 - 나비엠알오 [m.navimro.com]

- 5. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Chloro-2-methoxy-5-(trifluoromethyl)pyridine | C7H5ClF3NO | CID 2736618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-3-fluoro-5-(trifluoromethyl)pyridine | 89402-29-9 [chemicalbook.com]

- 8. qiyuanyiyuhuagong.com [qiyuanyiyuhuagong.com]

- 9. reddit.com [reddit.com]

- 10. echemi.com [echemi.com]

- 11. 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

This guide details the synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 75806-84-7), a critical electrophilic intermediate used in the development of advanced agrochemicals (e.g., Fluopicolide analogs) and pharmaceutical kinase inhibitors.

Executive Summary & Molecule Profile

Target Molecule: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS: 75806-84-7 Role: A highly reactive benzylic electrophile. The electron-withdrawing trifluoromethyl (-CF3) and chloro (-Cl) groups significantly reduce the basicity of the pyridine nitrogen, making the ring electron-deficient. This electronic profile stabilizes the molecule against oxidative degradation but necessitates specific conditions for nucleophilic substitution reactions downstream.

Safety Warning (Critical):

-

Lachrymator: Like most benzylic halides, this compound is a potent tear gas. All operations must be performed in a high-efficiency fume hood.

-

Sensitizer: Pyridine halides can induce severe skin sensitization. Double-gloving (Nitrile/Laminate) is mandatory.

Retrosynthetic Analysis

The synthesis is approached via two primary routes depending on the required purity profile and scale.

-

Route A (Industrial/Scale-Up): Radical Bromination of 2-methyl-3-chloro-5-(trifluoromethyl)pyridine. This is the most direct and cost-effective route but suffers from "over-bromination" (gem-dibromide formation).

-

Route B (High Purity/Lab Scale): Nucleophilic Substitution of (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol using PBr3. This avoids the di-bromo impurity entirely.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the two primary access points.[1]

Primary Protocol: Radical Bromination (Wohl-Ziegler)

This route utilizes N-Bromosuccinimide (NBS) to selectively brominate the benzylic position. The presence of the 3-Cl and 5-CF3 groups deactivates the ring, effectively suppressing competing ring bromination, but the electron-deficiency can slightly retard the radical propagation step.

Reaction Mechanism

The reaction proceeds via a free-radical chain mechanism:

-

Initiation: Thermal decomposition of AIBN or BPO yields radicals.

-

Propagation: The radical abstracts a benzylic hydrogen. The resulting benzylic radical is stabilized by resonance with the pyridine ring.

-

Termination: Reaction with Br2 (generated in situ from NBS) yields the product.

Experimental Protocol

Scale: 100 mmol basis Reagents:

-

Substrate: 2-Methyl-3-chloro-5-(trifluoromethyl)pyridine (19.55 g, 100 mmol)

-

Brominating Agent: N-Bromosuccinimide (NBS) (17.8 g, 100 mmol)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.82 g, 5 mol%)

-

Solvent: Benzotrifluoride (PhCF3) or Chlorobenzene (150 mL). Note: CCl4 is traditional but phased out due to toxicity; PhCF3 is the modern green alternative.

Step-by-Step Methodology:

-

Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Charge the flask with the 2-methyl precursor and solvent (PhCF3). Stir until dissolved.

-

Reagent Addition: Add NBS (0.95 eq initially) and AIBN (2.5 mol%). Tip: Holding back 5% of NBS helps prevent di-bromo formation.

-

Reaction: Heat the mixture to reflux (approx. 100-102°C for PhCF3). The reaction is often initiated by a high-intensity visible light source (halogen lamp) if thermal initiation is sluggish.

-

Monitoring: Monitor by HPLC or GC every 60 minutes. Look for the disappearance of the starting material (SM) and the appearance of the mono-bromo product.

-

Critical Checkpoint: If SM remains >5% but di-bromo impurity is rising >3%, STOP the reaction. It is easier to separate SM than the di-bromo impurity.

-

-

Second Charge (Optional): If conversion stalls, cool slightly, add the remaining AIBN (2.5 mol%) and NBS (0.05 eq), and resume reflux.

-

Workup: Cool to 0°C to precipitate succinimide. Filter off the solid succinimide. Wash the filtrate with 5% NaHCO3 (aq) and Brine. Dry over MgSO4.[1]

-

Purification: Evaporate solvent. The crude oil often crystallizes upon standing. Recrystallize from Hexane/EtOAc (9:1) to remove traces of di-bromo species.

Troubleshooting & Optimization

| Issue | Cause | Corrective Action |

| High Di-bromo impurity | Excess NBS or Over-reaction | Stop reaction at 90-95% conversion. Use 0.95 eq NBS. |

| No Reaction | Poisoned Radical Chain | Degas solvent thoroughly (O2 inhibits radicals). Add fresh initiator. |

| Ring Bromination | Electrophilic attack | Ensure anhydrous conditions. Do NOT use Lewis acid catalysts. |

Alternative Protocol: Hydroxyl Substitution

For applications requiring >99.5% purity (e.g., GMP synthesis), converting the alcohol precursor is superior as it generates zero di-bromo impurity.

Reagents:

-

Substrate: (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol

-

Reagent: Phosphorus Tribromide (PBr3) (0.4 eq) or Thionyl Bromide (SOBr2).

-

Solvent: Dichloromethane (DCM) or Toluene.

Methodology:

-

Dissolve the alcohol in anhydrous DCM at 0°C.

-

Add PBr3 dropwise (exothermic).

-

Allow to warm to room temperature and stir for 4 hours.

-

Quench with ice water (carefully).

-

Separate organic layer, wash with NaHCO3, and concentrate.[1]

-

Result: Quantitative conversion to the bromide with high purity.

Process Visualization (Route A)

Figure 2: Workflow for the radical bromination process.

Analytical Data Expectations

To validate the synthesis, compare your data against these standard values:

-

Physical State: White to off-white crystalline solid (or oil that solidifies).

-

1H NMR (400 MHz, CDCl3):

- 4.65 ppm (s, 2H, -CH 2Br) – Diagnostic Peak.

- 8.05 ppm (d, 1H, Pyridine H-4).

- 8.75 ppm (d, 1H, Pyridine H-6).

-

Note: The CH2 peak for the starting material (methyl) would be around 2.6 ppm.[2] The di-bromo impurity would show a CH singlet around 6.8 ppm.

-

MS (EI/ESI): M+ peaks at 273/275/277 (distinctive pattern due to Br + Cl isotopes).

References

-

Vertex Pharmaceuticals. (2019). Bromination of pyridine derivatives.[3][4][5][6] WO2019145177A1. Link

-

Bayer CropScience. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.[2][1][3][5][7][8][9][10][11] CN102452976A. Link

-

Goswami, S. et al. (2001). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water.[4] Journal of Heterocyclic Chemistry, 38, 173.[4] Link

-

PubChem. (2025).[3] 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine Compound Summary. CID 2736237.[3] Link

-

ChemicalBook. (2024). Synthesis of 2-chloro-5-nitro-3-(trifluoromethyl)pyridine.[2][1]Link

Sources

- 1. 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine Manufacturer & Supplier in China | CAS 86393-34-2 | Properties, Applications, Safety Data [pipzine-chem.com]

- 6. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 7. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 8. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 11. CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google Patents [patents.google.com]

Technical Guide: Reactivity and Functionalization of Trifluoromethylpyridines

Executive Summary: The Fluorine Effect

In modern medicinal chemistry and agrochemical development, the trifluoromethylpyridine (

However, for the synthetic chemist, the combination of the electron-deficient pyridine ring and the strongly electron-withdrawing

Electronic Architecture & Reactivity Landscape

The reactivity of

-

Pyridine Nitrogen: Inductive ($ -I

-M $) withdrawal, rendering C2, C4, and C6 electron-deficient. -

Trifluoromethyl Group: Strong Inductive ($ -I $) withdrawal, effectively lowering the LUMO energy of the entire system.

This synergy makes the ring highly susceptible to nucleophilic attack (

Visualization: The Reactivity Decision Tree

The following diagram outlines the primary reactivity modes based on reagent class.

Figure 1: Strategic reactivity map for trifluoromethylpyridines. Green paths indicate high-yielding standard protocols; red paths indicate high-risk zones requiring specific conditions.

Nucleophilic Aromatic Substitution ( ): The Regioselectivity Paradox

The most common entry point for functionalizing

Case Study: 3-Trifluoromethyl-2,6-dichloropyridine

Consider the reaction of 3-trifluoromethyl-2,6-dichloropyridine with a nucleophile.

-

Electronic Prediction: The

group at C3 exerts a strong inductive effect, making C2 more electrophilic than C6. -

Steric Reality: The

group is bulky (A-value ~ 2.1). Attack at C2 is sterically encumbered.

Field Insight: Unlike ester- or nitro-substituted pyridines, which can direct nucleophiles to the ortho position (C2) via metal coordination, the

| Substituent at C3 | Nucleophile | Major Isomer | Driver |

| NaOMe | C2 (Ortho) | Na+ Chelation | |

| Amines | C2 (Ortho) | Electronic Activation | |

| Amines/Alkoxides | C6 (Para-like) | Steric Hindrance at C2 |

Visualization: Regioselectivity Logic

Figure 2: Decision matrix for SNAr on 3-substituted dihalopyridines. With CF3, sterics (Path B) override electronics.

Metallation: Avoiding the "Negative Fluorine Effect"

Lithiation of

The Mechanism of Failure

If you treat 3-trifluoromethylpyridine with n-BuLi without precautions:

-

Lithiation may occur at C2 (directed by fluorine lone pair repulsion, or "optional" coordination).

-

The C2-Li species is unstable above -78°C.

-

Elimination of LiF occurs, generating a reactive pyridyne or causing polymerization.

Strategic Protocol:

-

Temperature: Must be maintained strictly at -78°C .

-

Base Selection: Use non-nucleophilic bases like LDA or LiTMP rather than n-BuLi to prevent nucleophilic attack on the ring or the

group itself. -

Trapping: Use in situ trapping (Barbier conditions) if the lithiated species is exceptionally unstable.

Experimental Protocols

Protocol A: Regioselective (Synthesis of 6-Amino-2-chloro-3-trifluoromethylpyridine)

Targeting the C6 position using steric control.

Reagents:

-

3-Trifluoromethyl-2,6-dichloropyridine (1.0 equiv)

-

Morpholine (1.1 equiv)

- (2.0 equiv)

-

Acetonitrile (0.5 M)

Methodology:

-

Dissolution: Charge a round-bottom flask with 3-trifluoromethyl-2,6-dichloropyridine and

in dry acetonitrile. -

Addition: Add morpholine dropwise at room temperature. Note: The reaction is exothermic due to the activated ring.

-

Heating: Heat to 60°C for 4 hours. Monitor by HPLC/TLC.

-

Checkpoint: You will observe the disappearance of the starting material. The C6-isomer (major) typically has a lower Rf than the C2-isomer due to dipole changes, though this varies by solvent system.

-

-

Workup: Cool to RT, filter off salts, and concentrate.

-

Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc).

-

Validation:

NMR is diagnostic. The shift will change slightly, but the key is the

Protocol B: Minisci Radical Alkylation

Exploiting the electron deficiency of the ring.

Concept: The

Reagents:

-

2-Trifluoromethylpyridine (1.0 equiv)

-

Propionic acid (5.0 equiv, radical precursor)

- (2.0 equiv, oxidant)

- (0.1 equiv, catalyst)

-

DCM/Water biphasic system (1:1)

Methodology:

-

Setup: Dissolve the pyridine in DCM. Add water, propionic acid, and silver nitrate.

-

Initiation: Add ammonium persulfate portion-wise over 30 minutes at 40°C.

-

Completion: Stir for 12 hours.

-

Workup: Basify with NaOH (aq) to pH 9, extract with DCM.

-

Result: A mixture of C4 and C6 alkylated products is common. Separation requires careful chromatography.

References

-

Synthesis and Application of Trifluoromethylpyridines. Journal of Pesticide Science, 2021.[5][6] Source:[Link][6]

-

Ortho-selectivity in the Nucleophilic Aromatic Substitution of 3-Substituted, 2,6-Dichloropyridines. CoLab, 2025. Source:[Link]

-

Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 2022. Source:[Link]

-

Three-component Minisci Reaction Involving Trifluoromethyl Radicals. Organic & Biomolecular Chemistry, 2020.[7] Source:[Link]

-

Continuous Flow Homolytic Aromatic Substitution (Minisci). Reaction Chemistry & Engineering, 2017. Source:[Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Three-component Minisci reaction involving trifluoromethyl radicals promoted by TBHP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Strategic Deployment of Substituted Pyridine Building Blocks in Drug Discovery

Executive Summary

The pyridine ring stands as one of the most ubiquitous "privileged scaffolds" in modern medicinal chemistry, present in over 95 FDA-approved therapeutics including Abiraterone, Crizotinib, and Esomeprazole. Its utility stems not just from its structural ability to replace benzene as a bioisostere, but from its profound electronic capacity to modulate solubility, metabolic stability (t1/2), and target binding affinity via hydrogen bond acceptance.

However, the electronic deficiency that makes pyridine biologically valuable renders it synthetically challenging. This guide moves beyond basic textbook chemistry to address the specific "pain points" of pyridine synthesis—specifically the instability of 2-metallated species, the counter-intuitive reactivity of halogens in SNAr, and the regioselectivity of radical functionalization.

The Electronic Landscape: A Reactivity Map

To successfully manipulate pyridine building blocks, one must internalize its electronic distortion. The nitrogen atom, being more electronegative than carbon, exerts a strong inductive effect (-I) and a mesomeric effect that depletes electron density from the ring carbons.

-

The Consequence: The ring is

-deficient.[1] -

Bioisosteric Impact: Unlike the lipophilic benzene ring, pyridine lowers the logP and increases water solubility.

-

Reactivity Profile: The ring resists Electrophilic Aromatic Substitution (SEAr) but is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and radical addition.

Visualizing Regioselectivity

The following diagram maps the distinct reactivity zones of the pyridine core. Note the stark contrast between the "electron-poor" C2/C4 positions and the relatively "neutral" C3 position.

Figure 1: Reactivity heatmap of the pyridine scaffold. Red indicates zones susceptible to nucleophilic attack; Blue indicates zones requiring electrophilic activation.

Solving the "2-Pyridyl Problem" in Cross-Coupling

One of the most notorious challenges in pyridine chemistry is the instability of 2-pyridyl boronic acids.[2] Unlike their C3 and C4 counterparts, 2-pyridyl boronic acids undergo rapid protodeboronation under standard Suzuki-Miyaura conditions.

The Mechanism of Failure: The basic nitrogen atom coordinates with the boron center, facilitating hydrolytic cleavage of the C-B bond before the transmetalation step can occur. This results in the formation of unsubstituted pyridine (protodeboronation product) rather than the desired biaryl.

The Solution: MIDA Boronates & Slow-Release Strategy

To bypass this, we utilize N-methyliminodiacetic acid (MIDA) boronates. The MIDA ligand masks the boron's Lewis acidity, preventing the destructive coordination of the pyridine nitrogen.

Protocol 1: Optimized Coupling of 2-Pyridyl MIDA Boronates

Target: Coupling 2-pyridyl MIDA boronate with an aryl chloride.

Reagents:

-

Substrate: 2-Pyridyl MIDA boronate (1.0 equiv)

-

Partner: Aryl Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (0.02 equiv) / XPhos (0.04 equiv)

-

Additive: Cu(OAc)₂ (0.5 equiv)

-

Base: K₂CO₃ (5.0 equiv)

-

Solvent: DMF / IPA (4:1 ratio)

Step-by-Step Methodology:

-

Setup: In a glovebox or under strict Argon atmosphere, charge a reaction vial with the MIDA boronate, aryl chloride, Pd(OAc)₂, XPhos, and Cu(OAc)₂.

-

Solvent Addition: Add the degassed DMF/IPA solvent mixture. The presence of IPA (isopropyl alcohol) is critical as a protic source to facilitate the slow hydrolysis of the MIDA ester.

-

Slow Release: Heat the mixture to 100°C. The water/alcohol slowly hydrolyzes the MIDA protecting group, releasing the active boronic acid at a rate matching the catalytic turnover. This keeps the concentration of the unstable free boronic acid low, preventing protodeboronation.

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, and purify via flash chromatography on silica gel (neutralized with 1% Et3N to prevent streaking of the basic pyridine).

Nucleophilic Aromatic Substitution (SNAr): The Fluorine Anomaly

In standard aliphatic SN2 reactions, Iodine is the best leaving group and Fluorine is the worst. In pyridine SNAr chemistry, this trend is reversed .

The Causality: The rate-determining step in SNAr is the addition of the nucleophile to the ring to form the anionic Meisenheimer complex, not the elimination of the halide.

-

Fluorine: Highly electronegative. It pulls electron density, stabilizing the negative charge of the Meisenheimer intermediate and lowering the activation energy of the addition step.[3]

-

Iodine: Less electronegative. It provides less stabilization to the intermediate, slowing the reaction despite being a better leaving group.

Comparative Reactivity Data

The table below summarizes the relative reaction rates of 2-halo-pyridines with methoxide in methanol (50°C).

| Leaving Group (X) | Relative Rate (k_rel) | Mechanistic Driver |

| Fluorine (-F) | 3,000 - 5,000 | Strong -I effect stabilizes Meisenheimer complex. |

| Chlorine (-Cl) | 1 | Baseline reactivity. |

| Bromine (-Br) | ~1.5 | Slightly better leaving group, but weaker -I effect. |

| Iodine (-I) | < 1 | Poor -I effect; destabilizes the rate-determining intermediate. |

Strategic Implication: When designing a synthesis requiring SNAr at C2 or C4, always prioritize 2-fluoropyridines or 4-fluoropyridines as starting materials over their chlorinated counterparts.

Late-Stage Functionalization: The Minisci Reaction

For drug development, "Late-Stage Functionalization" (LSF) allows researchers to append alkyl groups to a complex pyridine core without rebuilding the molecule from scratch.[4][5] The Minisci reaction utilizes carbon-centered radicals to attack the electron-deficient pyridine ring.

Regioselectivity: Radicals are nucleophilic in character; they attack the most electron-deficient positions (C2 and C4).

Protocol 2: Photoredox Decarboxylative Minisci Alkylation

Target: Alkylation of a complex pyridine drug scaffold at C2.

Reagents:

-

Substrate: Pyridine-containing drug molecule (1.0 equiv)

-

Radical Source: Carboxylic acid (R-COOH) (2.0 equiv)

-

Photocatalyst: Ir[dF(CF₃)ppy]₂dtbbpy)PF₆ (1-2 mol%)

-

Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)

-

Solvent: DMSO/H₂O (Wait for solubility check)

Workflow Logic:

-

Radical Generation: Blue light excites the Iridium catalyst. The excited catalyst reduces the persulfate oxidant, generating a sulfate radical anion.

-

Decarboxylation: The sulfate radical abstracts a hydrogen from the carboxylic acid, which then undergoes decarboxylation (loss of CO₂) to form an alkyl radical (R•).

-

Addition: The alkyl radical attacks the pyridine at C2 (or C4), forming a radical cation.

-

Re-aromatization: The catalyst or oxidant abstracts a proton/electron to restore aromaticity.

Figure 2: Mechanism of the Decarboxylative Minisci Reaction for late-stage pyridine modification.

References

-

Vertex Pharmaceuticals & NIH . (2025). Discovery of new pyridine 3-carboxylic acid-based pharmacophores. National Institutes of Health. [Link]

-

Royal Society of Chemistry . (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances. [Link]

-

Burke, M. D., et al. (2011). A General Solution for the 2-Pyridyl Problem. National Institutes of Health / Angewandte Chemie. [Link]

-

Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: The Effect of the Leaving Group. [Link]

-

Glorius, F., et al. (2024).[4] Photocatalyzed Minisci-type reactions for late-stage functionalization. Green Chemistry. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

"2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine" in agrochemical synthesis

Application Note: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in Agrochemical Synthesis

Executive Summary

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS: 1227502-50-2) is a high-value electrophilic intermediate used in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, most notably Fluopyram .[1] Its structural core—a pyridine ring substituted with a trifluoromethyl group for metabolic stability and a chlorine atom for steric/electronic modulation—is critical for binding to the ubiquinone-binding site (site II) of the mitochondrial complex II in fungal pathogens.

This guide details the synthesis of this intermediate via radical bromination and its downstream application in the convergent synthesis of Fluopyram analogs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

| Property | Data |

| Chemical Name | 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine |

| CAS Number | 1227502-50-2 |

| Molecular Formula | C₇H₄BrClF₃N |

| Molecular Weight | 274.47 g/mol |

| Appearance | White to light yellow crystalline solid or oil (purity dependent) |

| Reactivity | Highly reactive benzylic bromide; susceptible to hydrolysis |

| Hazards | Lachrymator , Skin Corrosive (Cat 1B), Acute Toxicity |

| Storage | < 4°C, under inert atmosphere (Argon/Nitrogen), desiccated |

Synthetic Pathways & Mechanism[1][4]

The synthesis of this compound typically proceeds via the Wohl-Ziegler reaction , involving the radical bromination of the 2-methyl precursor.[1] This route is preferred in industrial settings over the hydroxymethyl-halogenation route due to atom economy and reagent availability.[1]

Pathway Visualization (DOT)

Figure 1: Synthetic workflow from methyl-pyridine precursor to SDHI active ingredient.

Detailed Experimental Protocols

Protocol A: Radical Bromination (Synthesis of the Intermediate)

Objective: Selective bromination of the benzylic methyl group while avoiding over-bromination (gem-dibromide formation).

Reagents:

-

Substrate: 2-Methyl-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

-

Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide (BPO).

-

Solvent: Carbon Tetrachloride (CCl₄) or Chlorobenzene (anhydrous).

Step-by-Step Methodology:

-

Setup: Equip a dry 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Dissolution: Dissolve 2-methyl-3-chloro-5-(trifluoromethyl)pyridine in anhydrous solvent (0.2 M concentration).

-

Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.

-

Reaction: Heat the mixture to reflux (76°C for CCl₄ or 80-90°C for Chlorobenzene) under nitrogen.

-

Critical Check: Monitor reaction progress via TLC or GC-MS every 30 minutes. Stop immediately upon consumption of starting material to prevent di-bromo byproduct formation.

-

-

Workup:

-

Cool the mixture to 0°C to precipitate succinimide.

-

Filter off the succinimide solid.

-

Concentrate the filtrate under reduced pressure.[2]

-

-

Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5). Note: The product is often used crude in the next step due to instability.

Protocol B: Convergent Coupling (Synthesis of Fluopyram Analog)

Objective: N-alkylation of an amide to form the Fluopyram scaffold.

Reagents:

-

Electrophile: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)[1]

-

Nucleophile: 2-(Trifluoromethyl)benzamide (1.0 eq)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 eq) or Sodium Hydride (NaH) (1.1 eq).

-

Solvent: Acetone or DMF (Anhydrous).

Step-by-Step Methodology:

-

Activation:

-

Method A (Mild): Mix 2-(trifluoromethyl)benzamide and K₂CO₃ in Acetone. Stir at RT for 30 min.

-

Method B (Strong): Dissolve amide in DMF at 0°C, add NaH, stir for 30 min until gas evolution ceases.

-

-

Alkylation: Add the bromomethyl pyridine intermediate dropwise to the reaction mixture.

-

Conditions: Heat to reflux (Acetone) or 60°C (DMF) for 4-6 hours.

-

Quench: Pour reaction mixture into ice water.

-

Isolation: Extract with Ethyl Acetate (3x). Wash organic phase with brine, dry over Na₂SO₄, and concentrate.

-

Crystallization: Recrystallize from Ethanol/Heptane to obtain the pure SDHI active.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Hydrolysis of bromide | Ensure all solvents are strictly anhydrous. Store intermediate under Argon. |

| Gem-dibromide impurity | Excess NBS or long reaction time | Stop reaction at 95% conversion; use stoichiometric NBS (1.0 eq). |

| Lachrymatory Effect | Vapor release | Handle ONLY in a functioning fume hood. Use silver-lined gloves. |

| Incomplete Coupling | Steric hindrance of Cl atom | Use a stronger base (NaH) or add a catalyst (KI, 10 mol%) to form the more reactive iodide in situ (Finkelstein condition). |

Safety & Handling (Critical)

-

Lachrymator Warning: This compound is a potent tear gas agent. Exposure causes severe eye and respiratory irritation.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating potential.

-

PPE: Double nitrile gloves, chemical splash goggles, and a face shield are mandatory.[1]

References

-

Bayer CropScience AG. (2008). Process for the preparation of 2-pyridylmethyl-benzamides.[1] Patent WO2008126922. Link

-

Accela ChemBio. (2023). Product Analysis: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (CAS 1227502-50-2).[1]Link

-

National Institutes of Health (NIH). (2021). Design, synthesis, biological activity, and docking of novel fluopyram derivatives.[1] PubMed Central. Link

-

ChemicalBook. (2025).[3] 2-Chloro-5-trifluoromethylpyridine synthesis and derivatives.Link

Sources

- 1. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 2. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]

- 3. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]

Application Notes and Protocols for Library Synthesis Utilizing 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

Introduction: The Strategic Advantage of the 3-Chloro-5-(trifluoromethyl)pyridine Scaffold

In the landscape of modern drug discovery and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance desirable physicochemical and biological properties. The trifluoromethyl group (-CF3) is of particular importance, as its introduction can significantly improve metabolic stability, lipophilicity, and binding affinity of a molecule. When coupled with a pyridine ring, a privileged structure in medicinal chemistry, the resulting trifluoromethylpyridine (TFMP) moiety offers a unique combination of properties that are highly sought after in the design of novel bioactive compounds.[1][2]

The specific scaffold, 3-chloro-5-(trifluoromethyl)pyridine, offers several strategic advantages for library synthesis. The trifluoromethyl group at the 5-position acts as a strong electron-withdrawing group, influencing the electronic properties of the pyridine ring and potentially enhancing interactions with biological targets. The chlorine atom at the 3-position provides an additional site for diversification through cross-coupling reactions, although the primary focus of this guide is the reactivity of the bromomethyl group.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine as a versatile electrophilic building block for the synthesis of diverse chemical libraries. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.

Physicochemical Properties and Handling

A clear understanding of the reagent's properties is paramount for its effective and safe use.

| Property | Value | Source |

| Molecular Formula | C7H4BrClF3N | N/A |

| Molecular Weight | 275.47 g/mol | N/A |

| Appearance | Expected to be a solid or oil | General knowledge of similar compounds |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | General knowledge of similar compounds |

Safety and Handling Precautions:

Benzyl bromides and related compounds are often lachrymators and alkylating agents. Therefore, stringent safety measures are essential.

-

Always handle 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and contact with skin and eyes. [3][4]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store the reagent in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. [5]

Synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

While not commercially available from all suppliers, 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine can be synthesized from its corresponding methyl analog, 2-methyl-3-chloro-5-(trifluoromethyl)pyridine, through a radical bromination reaction.

Protocol 1: Synthesis of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

This protocol is based on standard radical bromination procedures for benzylic positions.

Materials:

-

2-Methyl-3-chloro-5-(trifluoromethyl)pyridine

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl4) or another suitable solvent

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methyl-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in CCl4.

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of AIBN or BPO (0.05-0.1 eq) to the solution.

-

Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl4) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine.

Causality of Experimental Choices:

-

NBS as Brominating Agent: NBS is a convenient and safe source of bromine radicals, and the byproduct, succinimide, is easily removed by filtration.

-

AIBN/BPO as Radical Initiator: These initiators generate radicals upon heating, which are necessary to initiate the chain reaction of bromination.

-

Inert Atmosphere: Prevents side reactions with atmospheric oxygen, which can quench radicals.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes any acidic byproducts, such as HBr.

Application in Library Synthesis: Alkylation of Nucleophiles

The primary application of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in library synthesis is its use as an electrophile to alkylate a diverse range of nucleophiles. The bromomethyl group is a potent electrophile, readily undergoing SN2 reactions.

Workflow for Parallel Library Synthesis

The following workflow can be adapted for high-throughput synthesis in multi-well plates.

Caption: General workflow for parallel library synthesis.

Protocol 2: Parallel Synthesis of a Tertiary Amine Library

Materials:

-

A diverse set of primary and secondary amines

-

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

-

N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3)

-

Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

-

96-well reaction block

Procedure:

-

Stock Solutions:

-

Prepare 0.2 M stock solutions of each amine in ACN or DMF.

-

Prepare a 0.2 M stock solution of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in ACN or DMF.

-

Prepare a 0.4 M stock solution of DIPEA in ACN or DMF.

-

-

Reaction Plate Preparation:

-

Dispense 100 µL of each amine stock solution into individual wells of the 96-well reaction block (0.02 mmol per well).

-

Add 100 µL of the DIPEA stock solution to each well (0.04 mmol, 2 eq).

-

-

Initiation of Reaction:

-

Add 100 µL of the 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine stock solution to each well (0.02 mmol, 1 eq).

-

-

Incubation:

-

Seal the reaction block securely.

-

Place the block on an orbital shaker and incubate at room temperature or elevated temperature (e.g., 50°C) for 4-16 hours. Reaction progress can be monitored by LC-MS analysis of a few representative wells.

-

-

Work-up (Liquid-Liquid Extraction):

-

Add 500 µL of ethyl acetate and 500 µL of water to each well.

-

Mix thoroughly and then centrifuge the plate to separate the layers.

-

Carefully remove the aqueous layer.

-

Wash the organic layer with brine (500 µL).

-

Transfer the organic layer to a new plate and evaporate the solvent to dryness under a stream of nitrogen or in a vacuum centrifuge.

-

-

Analysis:

-

Reconstitute the dried products in a suitable solvent (e.g., DMSO or ACN) for LC-MS analysis to confirm the identity and purity of the products.

-

Causality of Experimental Choices:

-

Base (DIPEA or K2CO3): A non-nucleophilic base is used to neutralize the HBr generated during the reaction, driving the reaction to completion. DIPEA is a soluble organic base suitable for homogeneous reactions, while K2CO3 is a solid base that can be filtered off.

-

Solvent (ACN or DMF): These polar aprotic solvents are excellent for SN2 reactions as they solvate the cations while leaving the nucleophile relatively free to react.

-

Equivalents: A slight excess of the base is used to ensure complete neutralization of the acid byproduct. The amine and the electrophile are typically used in a 1:1 molar ratio.

Protocol 3: Parallel Synthesis of a Thioether Library

This protocol is analogous to the amine library synthesis, with modifications for the use of thiols.

Materials:

-

A diverse set of thiols

-

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

-

Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

-

DMF or THF

Procedure:

-

Stock Solutions:

-

Prepare 0.2 M stock solutions of each thiol in DMF or THF.

-

Prepare a 0.2 M stock solution of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in DMF or THF.

-

-

Reaction Plate Preparation:

-

Dispense 100 µL of each thiol stock solution into individual wells.

-

Add an excess of solid K2CO3 (e.g., 10 mg) to each well. Alternatively, for less acidic thiols, a pre-treatment with NaH can be performed, but this requires more stringent anhydrous conditions.

-

-

Initiation of Reaction:

-

Add 100 µL of the 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine stock solution to each well.

-

-

Incubation:

-

Seal and shake the reaction block at room temperature for 2-8 hours. Thiols are generally more nucleophilic than amines, so reactions are often faster.

-

-

Work-up:

-

Filter the reaction mixtures to remove the solid base.

-

Proceed with a liquid-liquid extraction as described in Protocol 2.

-

-

Analysis:

-

Analyze the final products by LC-MS.

-

Causality of Experimental Choices:

-

Base (K2CO3 or NaH): A base is required to deprotonate the thiol to form the more nucleophilic thiolate anion. K2CO3 is a milder base suitable for most thiols. NaH is a stronger, non-nucleophilic base for less acidic thiols.

-

Solvent (DMF or THF): These solvents are suitable for reactions involving ionic intermediates like thiolates.

Potential Application: Covalent Labeling of Proteins

The electrophilic nature of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine makes it a potential tool for the covalent modification of proteins. This can be used to probe protein structure, function, and interactions. The reagent is expected to react with nucleophilic amino acid residues on the protein surface, such as cysteine, lysine, and histidine.[6][7]

Caption: Workflow for covalent protein labeling and analysis.

Protocol 4: Exploratory Covalent Labeling of a Target Protein

Materials:

-

Purified target protein in a suitable buffer (e.g., HEPES or PBS, pH 7.4)

-

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

-

DMSO

-

Quenching reagent (e.g., DTT or glutathione)

-

SDS-PAGE materials

-

Mass spectrometer

Procedure:

-

Reagent Preparation: Prepare a 10 mM stock solution of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine in DMSO.

-

Labeling Reaction:

-

Incubate the target protein (e.g., 1-10 µM) with varying concentrations of the labeling reagent (e.g., 10-100 µM) at room temperature for 1 hour.

-

Include a control reaction with DMSO only.

-

-

Quenching: Stop the reaction by adding a quenching reagent in excess (e.g., 1 mM DTT).

-

Initial Analysis (SDS-PAGE): Analyze the reaction products by SDS-PAGE to check for any gross changes in the protein, such as aggregation or degradation.

-

Mass Spectrometry Analysis:

-

For detailed analysis, subject the labeled protein to proteolytic digestion (e.g., with trypsin).

-

Analyze the resulting peptide mixture by LC-MS/MS to identify the specific amino acid residues that have been modified. The mass of the modifying group (C7H3ClF3N) will be added to the mass of the modified peptides.

-

Causality of Experimental Choices:

-

Buffer: The choice of buffer is important to maintain the protein's native conformation. Avoid buffers with primary amines (like Tris) that can react with the reagent.

-

Concentrations: The concentrations of the protein and labeling reagent need to be optimized to achieve sufficient labeling without causing protein precipitation or denaturation.

-

Quenching: A quenching reagent with a highly reactive nucleophile is used to consume any unreacted labeling reagent.

-

LC-MS/MS: This is a powerful technique for identifying the exact sites of covalent modification on the protein.

Conclusion

2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is a valuable and versatile building block for the synthesis of diverse chemical libraries. Its strategic design, incorporating a trifluoromethyl group and a reactive bromomethyl handle on a pyridine scaffold, provides a powerful tool for medicinal chemists and chemical biologists. The protocols outlined in this guide offer a starting point for the efficient and safe utilization of this reagent in both library synthesis and potential applications in covalent labeling. As with any reactive chemical, a thorough understanding of its properties and adherence to strict safety protocols are essential for successful and safe experimentation.

References

- CN107286087B - Synthetic method of 2-cyano-3-chloro-5-trifluoromethylpyridine - Google P

- CN106349159A - 3-chloro-2-cyano-5-trifluoromethyl pyridine preparation method - Google P

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P

- WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)

- 2-Bromo-3-Chloro-5-(Trifluoromethyl)

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

-

The Chemistry Behind Success: Utilizing 2-Bromo-3-chloro-5-(trifluoromethyl)pyridine in Chemical Manufacturing - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction | Request PDF - ResearchGate. (URL: [Link])

- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P

- CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google P

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. (URL: [Link])

-

Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC - NIH. (URL: [Link])

- CA1199331A - 3-chloro-2-fluoro-5-(trifluoromethyl)

-

2-Bromo-3-chloro-5-(trifluoromethyl)pyridine | C6H2BrClF3N | CID 2736237 - PubChem. (URL: [Link])

-

Fluorescent substrates for covalent protein labeling catalyzed by microbial transglutaminase - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

- Crystal structure of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid, C7H3ClF3NO2. (URL: not available)

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC - PubMed Central. (URL: [Link])

-

The Chromenopyridine Scaffold: A Privileged Platform in Drug Design - MDPI. (URL: [Link])

-

Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97% - Cole-Parmer. (URL: [Link])

-

Covalent Protein Labeling at Glutamic Acids - PubMed. (URL: [Link])

-

The Path Forward for Protein Footprinting, Covalent Labeling, and Mass Spectrometry-Based Protein Conformational Analyses - NIH. (URL: [Link])

-

2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem. (URL: [Link])

-

Covalent Labeling-Mass Spectrometry Provides a Molecular Understanding of Noncovalent Polymer-Protein Complexation - PubMed. (URL: [Link])

-

Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (URL: [Link])

- CN107954924A - A kind of preparation method of the fluoro- 3- chloro-5-trifluoromethylpyridines of 2- - Google P

-

3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers - ResearchGate. (URL: [Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Protein Labeling at Glutamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Strategic Post-Modification of the Trifluoromethylpyridine Core in Medicinal Chemistry

Executive Summary & Strategic Rationale

The trifluoromethylpyridine (TFMP) core is a privileged scaffold in modern agrochemical and pharmaceutical discovery (e.g., Sorafenib, Fluopyram, Picolinafen). The trifluoromethyl (

However, the post-modification of the TFMP core presents a distinct paradox in synthetic chemistry:

-

Electrophilic Deactivation: The synergistic electron-withdrawing nature of the pyridine nitrogen and the

group renders the ring inert to classical -

Nucleophilic Lability: While highly reactive toward nucleophiles (

), the

This Application Note provides a validated decision matrix and detailed protocols for three primary modification pathways: Directed Metallation , Nucleophilic Aromatic Substitution (

Decision Matrix: Selecting the Modification Pathway

The choice of method is dictated by the desired position of functionalization relative to the

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway based on regioselectivity requirements and substrate availability.

Detailed Protocols

Protocol A: Directed Ortho Metallation (DoM) using Turbo-Grignard

Objective: Functionalization of the C-H bond adjacent to the

Materials:

-

Substrate: 3-(Trifluoromethyl)pyridine (1.0 equiv)

-

Reagent:

(1.2 equiv, 1.0 M in THF/Toluene) -

Electrophile: Benzaldehyde,

, or Allyl bromide -

Solvent: Anhydrous THF

Step-by-Step Workflow:

-

System Prep: Flame-dry a 25 mL Schlenk flask and purge with Argon (

) three times. -

Solvation: Dissolve the TFMP substrate (1.0 mmol) in anhydrous THF (5 mL) and cool to -78 °C .

-

Expert Insight: Although magnesiates are stable at higher temperatures than lithium species, the initial deprotonation of electron-deficient pyridines is best controlled at cryogenic temperatures to avoid ring opening.

-

-

Metallation: Dropwise add

over 5 minutes. -

Incubation: Stir at -78 °C for 30 minutes, then allow to warm to -40 °C for 1 hour.

-

Validation: Aliquot 0.1 mL, quench with

, and check NMR. >95% deuterium incorporation at the position ortho to

-

-

Functionalization: Cool back to -78 °C. Add the electrophile (1.5 equiv) dissolved in THF.

-

Quench: Warm to room temperature (RT) and quench with saturated

.

Data Summary (Yields):

| Electrophile | Product Type | Yield (%) | Selectivity (Ortho-CF3) |

| Iodide | 88% | >99:1 | |

| Benzaldehyde | Alcohol | 82% | 95:5 |

| Carboxylic Acid | 76% | >99:1 |

Protocol B: Controlled Nucleophilic Aromatic Substitution ( )

Objective: Displacement of leaving groups (F, Cl) activated by the

Materials:

-

Substrate: 2-Fluoro-5-(trifluoromethyl)pyridine

-

Nucleophile: Morpholine or primary amine (1.2 equiv)

-

Base:

(2.0 equiv) or DIPEA -

Solvent: DMSO (Standard) or Toluene (for concerted pathway optimization)

Step-by-Step Workflow:

-

Dissolution: Dissolve substrate (1 mmol) in DMSO (3 mL).

-

Addition: Add powdered

followed by the amine. -

Thermal Activation: Heat to 80 °C.

-

Expert Insight: If using a chlorinated substrate (2-Cl-5-CF3), increase temperature to 100-120 °C. The Fluorine atom is a superior leaving group here not due to bond strength, but due to the high electronegativity stabilizing the transition state (element effect).

-

-

Monitoring: Monitor by HPLC every 30 mins. Reaction is typically complete in 2 hours.

-

Workup: Pour into ice water. The product usually precipitates. Filter and wash with water.

Protocol C: Radical C-H Functionalization (Minisci-Type)

Objective: Alkylation at the C2/C4 position of the TFMP core without pre-functionalization.

Mechanism: The electron-deficient TFMP ring is an ideal acceptor for nucleophilic alkyl radicals. The

Materials:

-

Substrate: 2-(Trifluoromethyl)pyridine[1]

-

Radical Precursor: Carboxylic acid (e.g., Pivalic acid) or Alkyl Trifluoroborate

-

Oxidant/Catalyst:

and -

Solvent: DCM/Water biphasic system (Classical)

Step-by-Step Workflow (Silver-Catalyzed):

-

Preparation: In a vial, mix TFMP substrate (0.5 mmol), Alkyl carboxylic acid (2.0 equiv), and

(0.2 equiv). -

Solvent: Add DCM (2 mL) and Water (2 mL). Add TFA (1.0 equiv) to protonate the pyridine.

-

Mechanistic Note: Protonation of the pyridine nitrogen generates the pyridinium ion, which is significantly more electron-deficient and reactive toward nucleophilic radicals.

-

-

Initiation: Add

(2.0 equiv). -

Reaction: Stir vigorously at 40 °C for 12 hours.

-

Workup: Basify with NaOH to pH 10, extract with DCM.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for the

Figure 2: Mechanistic divergence. Pathway 1 utilizes the CF3 group's inductive effect to facilitate leaving group displacement. Pathway 2 utilizes the lowered LUMO of the protonated ring for radical capture.

References

-

Neumann, C. N., et al. (2016). "Concerted nucleophilic aromatic substitutions." Nature, 537(7622), 669–673. [Link]

-

Becker, M. R., & Knochel, P. (2015).[2] "Practical and economic lithiations of functionalized arenes and heteroarenes using Cy2NLi in the presence of Mg, Zn or La halides." Chemical Science, 6, 6649-6653.[2] [Link]

-

Proctor, R. S. J., & Phipps, R. J. (2019). "Recent Advances in Minisci-Type Reactions." Angewandte Chemie International Edition, 58(39), 13666-13699. [Link]

-

O'Hara, F., et al. (2013). "Regioselective C–H Functionalization of Heterocycles." Chemical Reviews, 113(7), 5365–5427. [Link]

Sources

Application Note: Thioetherification of 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine

[1]

Target Audience:1Introduction & Mechanistic Insight

The compound 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (hereafter referred to as Py-CH2Br ) is a highly reactive electrophile.[1] Its reactivity is governed by three structural features:

-

Bromomethyl Group (-CH2Br): A primary alkyl halide activated by the adjacent pyridine ring (picolyl halide), making it highly susceptible to

attack.[1] -

3-Chloro Substituent: Provides steric bulk that protects the pyridine nitrogen from unwanted quaternization and prevents nucleophilic aromatic substitution (

) at the 2-position by shielding the ring carbon.[1] -

5-Trifluoromethyl Group: A strong electron-withdrawing group (EWG) that increases the lipophilicity (

) and metabolic stability of the final construct, while also slightly increasing the electrophilicity of the methylene carbon.[1]

Reaction Scope: The primary reaction with thiols (R-SH) yields 2-((alkyl/arylthio)methyl)-3-chloro-5-(trifluoromethyl)pyridine .[1] This thioether linkage is a common bioisostere for ether or amine linkers found in commercial fungicides (e.g., analogs of Fluopicolide) and kinase inhibitors.[1]

Reaction Scheme

The reaction proceeds via a concerted

Caption: Mechanistic pathway for the base-mediated thioetherification of Py-CH2Br.

Experimental Protocols

Protocol A: Standard Base-Mediated Synthesis (High Throughput)

Best for stable, non-volatile thiols and parallel synthesis libraries.[1]

Reagents:

-

Electrophile: 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine (1.0 equiv).[1][2]

-

Nucleophile: Thiol (R-SH) (1.0 – 1.1 equiv).[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or Cesium Carbonate ( -

Solvent: Acetonitrile (MeCN) (anhydrous) or DMF.

Step-by-Step Workflow:

-

Preparation: In a round-bottom flask or reaction vial, dissolve the Thiol (1.0 mmol) in anhydrous MeCN (5 mL).

-

Activation: Add

(2.0 mmol, 276 mg). Stir at Room Temperature (RT) for 15 minutes to generate the thiolate anion.-

Note: The mixture may become slightly heterogeneous.

-

-

Addition: Cool the mixture to 0°C (ice bath). Add Py-CH2Br (1.0 mmol, ~274 mg) dropwise (if liquid) or as a solution in minimal MeCN.

-

Why 0°C? The bromomethyl pyridine is highly reactive. Controlling the exotherm prevents double-alkylation (if the thiol has other nucleophilic sites) and minimizes decomposition.[1]

-

-

Reaction: Allow the reaction to warm to RT and stir for 2–4 hours.

-

Monitoring: Check by TLC (Hexane/EtOAc) or LC-MS.[1] The bromide starting material (UV active) should disappear rapidly.

-

-

Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with Water (

) and Brine ( -

Dry organic layer over

, filter, and concentrate.[1]

-

-

Purification: Most products are pure enough for next steps. If needed, purify via Flash Column Chromatography (

, typically 0-20% EtOAc in Hexanes).[1]

Protocol B: In-Situ Thiol Generation (For Odorous/Unstable Thiols)

Use this when the free thiol is too noxious to handle or prone to rapid oxidation (disulfide formation).[1]

Concept: Use a thioacetate precursor (R-SAc) which is cleaved in situ to release the thiolate.[1]

-

Dissolution: Dissolve Thioacetate precursor (1.0 equiv) and Py-CH2Br (1.0 equiv) in Methanol/THF (1:1).

-

Deacetylation/Coupling: Add Sodium Methoxide (NaOMe) (1.1 equiv) at 0°C.

-

Quench: After 1 hour, quench with saturated

solution. -

Workup: Extract with DCM, dry, and concentrate.

Critical Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of Py-CH2Br | Ensure solvents (MeCN/DMF) are anhydrous. The benzylic bromide hydrolyzes to the alcohol in the presence of water and base.[1] |

| Disulfide Impurity | Oxidation of Thiol | Degas solvents with Nitrogen/Argon before use.[1] Thiols oxidize to disulfides (R-S-S-R) rapidly in basic, aerobic conditions.[1] |

| Darkening of Rxn | Decomposition of Pyridine | Py-CH2Br is thermally unstable.[1] Store at -20°C. Do not heat the reaction above 40°C unless necessary. |

| Lachrymation | Volatility of Py-CH2Br | Safety Critical: The bromomethyl reactant is a potent lachrymator (tear gas effect).[1] Handle only in a fume hood. Treat glassware with base (NaOH) before removal from hood. |

Solvent Selection Guide

-

Acetonitrile (MeCN): Best balance. Good solubility, easy removal, moderate rate.[1]

-

DMF/DMA: Use for poorly soluble substrates. Increases reaction rate significantly but hard to remove.

-

Acetone: Good for refluxing with

(Finkelstein conditions), but can form condensation byproducts with strong bases.[1]

Process Workflow Visualization

Caption: Step-by-step experimental workflow for the synthesis of thioether derivatives.

References & Data Sources

-

Compound Identification: CAS 1227502-50-2 corresponds to 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine.[1][2][3][4]

-

Source:[1]

-

-

Synthetic Methodology: General protocols for alkylation of thiols with picolyl halides are adapted from standard medicinal chemistry practices for trifluoromethylpyridine scaffolds.

-

Source:[1]

-

-

Reactivity Context: The reactivity of 2-chloromethyl/bromomethyl pyridines in nucleophilic substitution is well-documented in the synthesis of agrochemicals like Fluopicolide intermediates.[1]

-

Source:[1]

-

Sources

- 1. 1215295-86-5,4-Iodo-1-isopropyl-3-methyl-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 2-(Bromomethyl)-3-chloro-, RHAWN, 2611327 - 나비엠알오 [navimro.com]

- 3. qiyuanyiyuhuagong.com [qiyuanyiyuhuagong.com]

- 4. echemi.com [echemi.com]

Troubleshooting & Optimization

Technical Support Center: Preventing Over-bromination of 2-methyl-3-chloro-5-(trifluoromethyl)pyridine

Welcome to the technical support center for advanced pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 2-methyl-3-chloro-5-(trifluoromethyl)pyridine. Over-bromination is a common side reaction that can significantly lower the yield of the desired monobrominated product and complicate downstream purification. This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to help you optimize your reaction conditions and achieve high selectivity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant amounts of a di-brominated byproduct in my reaction. What is the primary cause of this over-bromination?

A: The formation of a di-brominated byproduct is typically a result of reaction conditions that are too harsh for your specific substrate. The target molecule, 2-methyl-3-chloro-5-(trifluoromethyl)pyridine, has a complex electronic profile. While the pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution (EAS), the existing substituents create a delicate balance of reactivity.[1][2]

Over-bromination occurs when the reaction has enough energy to overcome the activation barrier for a second bromination after the first one has occurred. The primary culprits are usually:

-

Excess Brominating Agent: Using a significant excess of the brominating reagent increases its concentration, driving the reaction towards di-substitution.

-

High Reaction Temperature: Elevated temperatures provide the necessary activation energy for the less favorable second bromination to occur.

-

Highly Reactive Brominating System: The use of highly potent brominating agents, such as elemental bromine (Br₂) in the presence of strong acids like oleum (fuming sulfuric acid), creates a highly electrophilic environment that is difficult to control and often leads to a mixture of mono- and di-brominated products.[3][4]

To achieve selectivity, the goal is to use conditions that are just energetic enough to facilitate the first bromination at the most reactive site but not so forceful that they promote a second addition.

Q2: What is the most likely position of bromination on the ring, and why?

A: The most probable site for the initial monobromination is the C4 position. This regioselectivity is determined by the combined electronic and steric effects of the three substituents on the deactivated pyridine ring.

-

2-Methyl (-CH₃): This is an electron-donating (activating) group that directs electrophiles to the ortho (C3) and para (C6) positions. However, the C3 position is already substituted.

-

3-Chloro (-Cl): This is an electron-withdrawing (deactivating) group but also an ortho, para-director due to its lone pairs. It directs towards the C2, C4, and C6 positions.

-

5-Trifluoromethyl (-CF₃): This is a very strong electron-withdrawing (deactivating) group and a meta-director. It directs incoming electrophiles to the C2 and C4 positions.

When these effects are combined, the C4 position is the only one that is favored by all three substituents. The C6 position, while influenced by the methyl and chloro groups, is strongly disfavored by the adjacent powerful deactivating trifluoromethyl group. Furthermore, the C2-methyl group may exert steric hindrance, making an attack at the C6 position less favorable.[5]

Q3: Which brominating agent should I use for optimal selectivity? Br₂ or NBS?

A: For achieving high selectivity in monobromination on a deactivated yet complex substrate, N-Bromosuccinimide (NBS) is strongly recommended over elemental bromine (Br₂).

Using Br₂ often necessitates harsh conditions that are difficult to control, frequently resulting in mixtures of mono- and di-brominated products that are challenging to purify.[3] NBS, conversely, is a milder and more selective brominating agent. It provides a low, steady concentration of electrophilic bromine, which allows the reaction to proceed in a more controlled manner, favoring the kinetically preferred monobromination product. Other reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) also offer high selectivity and can be considered.[3]

| Brominating Agent | Reactivity | Selectivity | Typical Conditions | Pros & Cons |

| **Bromine (Br₂) ** | Very High | Low to Moderate | Requires strong acid (oleum) or Lewis acid catalyst (FeBr₃). High temperatures often needed for deactivated rings.[3][4] | Pro: Inexpensive. Con: Difficult to control, often leads to over-bromination and isomer mixtures. Corrosive and hazardous. |

| N-Bromosuccinimide (NBS) | Moderate | High | Can be used in various inert solvents (CH₃CN, CCl₄, Chlorobenzene) often at or below room temperature.[3] | Pro: Excellent selectivity, milder conditions, easier to handle. Con: More expensive than Br₂. |

| DBDMH | Moderate | High | Similar to NBS, used in inert solvents. | Pro: High selectivity, stable solid. Con: Higher molecular weight, less atom economical than NBS. |

Q4: How should I optimize reaction parameters like solvent and temperature?

A: Optimization of solvent and temperature is critical for preventing over-bromination. The key is to find conditions that permit the desired reaction to proceed at a reasonable rate while suppressing the undesired second bromination.

-

Temperature Control: Start your reactions at a low temperature (e.g., 0 °C) and allow the mixture to slowly warm to room temperature. Monitor the reaction's progress closely. If the reaction is sluggish, gentle heating (e.g., 40-50 °C) may be applied, but avoid high temperatures. Lower temperatures favor the formation of the kinetic product (monobromination) over the thermodynamically more stable but higher-activation-energy di-bromination product.

-

Solvent Selection: An inert solvent that effectively dissolves your starting material but does not participate in the reaction is ideal. Based on established protocols for similar compounds, suitable solvents include:

-

Acetonitrile: A polar aprotic solvent that is often a good choice.

-

Chlorobenzene, Dichloromethane: Halogenated solvents are common and inert.

-

Ethyl Acetate or Butyl Acetate: Ester solvents can also be effective.[3]

-

Avoid highly polar, protic solvents unless specified in a validated procedure, as they can interfere with the reaction mechanism.

| Parameter | Recommendation | Rationale |

| Brominating Agent | N-Bromosuccinimide (NBS) | Milder and more selective than Br₂, reducing the risk of over-bromination.[3] |

| Stoichiometry | 1.0 - 1.1 equivalents of NBS | Using a slight excess ensures full conversion of the starting material without providing a large excess that could drive di-bromination. |

| Solvent | Acetonitrile or Chlorobenzene | Inert solvents that provide good solubility for the reactants.[3] |

| Temperature | 0 °C to Room Temperature (or gentle heating, e.g., 40-50 °C) | Lower temperatures enhance selectivity by favoring the kinetic product (monobromination). |

| Monitoring | GC-MS or HPLC | Allows for precise tracking of starting material, desired product, and byproduct formation, enabling you to stop the reaction at peak yield.[6][7] |

Q5: How can I effectively monitor the reaction to stop it at the optimal time?

A: Active monitoring is your most powerful tool to prevent over-bromination. Do not rely solely on a predetermined reaction time.

-

Set a Baseline: Before starting the reaction, run a sample of your starting material on your analytical instrument (GC-MS or HPLC) to determine its retention time.

-

Time-Point Analysis: Once the reaction begins, withdraw small aliquots from the reaction mixture at regular intervals (e.g., every 30-60 minutes).

-

Quench and Analyze: Immediately quench each aliquot (e.g., with a dilute solution of sodium thiosulfate to remove any unreacted bromine source) and extract it with a suitable solvent. Analyze the sample to quantify the relative amounts of starting material, the desired 4-bromo product, and the di-bromo byproduct.

-

Determine the Optimal Endpoint: Plot the concentrations over time. The ideal point to stop the reaction is when the concentration of the desired monobrominated product is at its maximum, just before the concentration of the di-brominated byproduct begins to rise significantly.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the preferred methods for this type of quantitative analysis.[6][7][8]

Troubleshooting Workflow

If you are currently experiencing over-bromination, follow this logical workflow to diagnose and solve the issue.

Validated Experimental Protocol: Selective Monobromination

This protocol provides a robust starting point for the selective synthesis of 4-bromo-2-methyl-3-chloro-5-(trifluoromethyl)pyridine.

Materials:

-

2-methyl-3-chloro-5-(trifluoromethyl)pyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Saturated aqueous sodium thiosulfate solution (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-